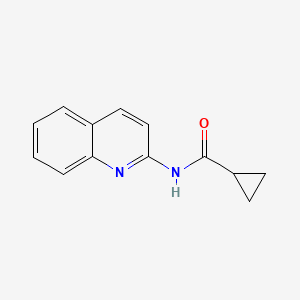![molecular formula C11H15N3O2 B7501349 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown potential as an anti-cancer agent. It was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
作用機序
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide is not fully understood. However, it is thought to work by activating the immune system, particularly the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then trigger the release of other immune cells, such as natural killer cells and macrophages, which attack the tumor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as natural killer cells and macrophages. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has also been shown to induce tumor necrosis and reduce the growth of tumors in animal models.
実験室実験の利点と制限
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has several advantages as a potential anti-cancer agent. It is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in preclinical studies, inducing tumor necrosis and reducing the growth of tumors. However, there are also limitations to its use. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has a short half-life, which may limit its effectiveness as a cancer therapy.
将来の方向性
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which may have better anti-cancer activity. Another area of research is the investigation of the mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, which is not fully understood. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide in humans. If it proves to be effective, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide could become an important new therapy for cancer.
合成法
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This is followed by the reaction of 2,3-dimethoxypyridine with dimethylformamide to form N,N-dimethyl-2,3-dimethoxypyridine-5-carboxamide. Finally, the addition of oxalyl chloride and dimethylamine results in the formation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide.
科学的研究の応用
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as an anti-cancer agent. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been shown to induce tumor necrosis, which is the death of cancer cells within a tumor. This effect is thought to be due to the activation of the immune system, which leads to the release of cytokines and other immune cells that attack the tumor.
特性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYUKPFNSTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)